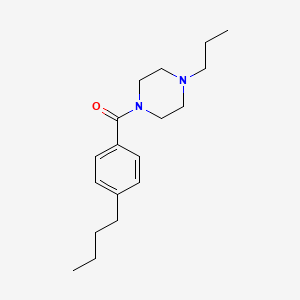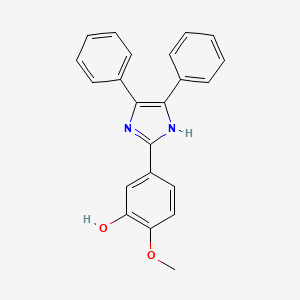
1-(4-butylbenzoyl)-4-propylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-butylbenzoyl)-4-propylpiperazine, commonly known as BZP, is a psychoactive compound that belongs to the piperazine family. It was first synthesized in the 1970s as a potential treatment for hypertension, but its psychoactive effects were later discovered. BZP is now widely used as a recreational drug due to its euphoric and stimulant properties. However, in recent years, there has been an increasing interest in BZP's potential therapeutic uses, particularly in the field of neuroscience.
作用机制
BZP's mechanism of action is not fully understood, but it is believed to involve the modulation of several neurotransmitters, including serotonin, dopamine, and norepinephrine. BZP has been shown to increase the release of these neurotransmitters, leading to its stimulant and euphoric effects. BZP also has an inhibitory effect on the reuptake of these neurotransmitters, leading to a prolonged effect.
Biochemical and Physiological Effects:
BZP has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to the release of several stress hormones, including cortisol and adrenaline. BZP's effects on the central nervous system include increased alertness, wakefulness, and euphoria. However, prolonged use of BZP has been shown to lead to several adverse effects, including anxiety, insomnia, and addiction.
实验室实验的优点和局限性
BZP has several advantages for use in lab experiments, including its high affinity for serotonin receptors and its ability to modulate several neurotransmitters. BZP can be used to study the effects of serotonin on the central nervous system and its role in several psychiatric disorders. However, BZP's psychoactive effects can also be a limitation, as it can be difficult to separate its effects on neurotransmitters from its effects on behavior.
未来方向
There are several future directions for the study of BZP, including its potential therapeutic uses in the treatment of psychiatric disorders. Further research is needed to fully understand BZP's mechanism of action and its effects on neurotransmitters. Additionally, the development of selective BZP analogs may lead to the discovery of more effective treatments for psychiatric disorders. Finally, the study of BZP's effects on the immune system and inflammation may lead to its use in the treatment of autoimmune disorders.
合成方法
BZP can be synthesized in several ways, but the most common method involves the reaction of 1-benzoyl-4-phenylpiperazine with n-butylamine and propylamine. This reaction results in the formation of BZP as a white crystalline powder. The purity of the synthesized BZP can be improved through recrystallization and other purification methods.
科学研究应用
BZP has been widely studied for its potential therapeutic uses, particularly in the field of neuroscience. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in several physiological processes, including mood regulation, cognition, and perception. BZP's interaction with the 5-HT2A receptor has led to its investigation as a potential treatment for several psychiatric disorders, including depression, anxiety, and schizophrenia.
属性
IUPAC Name |
(4-butylphenyl)-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-3-5-6-16-7-9-17(10-8-16)18(21)20-14-12-19(11-4-2)13-15-20/h7-10H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFPHPVKLYFZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B5745881.png)

![N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B5745887.png)


![N'-(1,3-benzodioxol-5-ylmethylene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5745899.png)
![1-[(3,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5745903.png)


![2-[(3-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5745936.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5745939.png)
![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)
